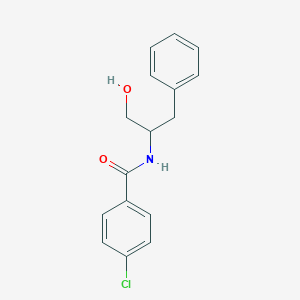

p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

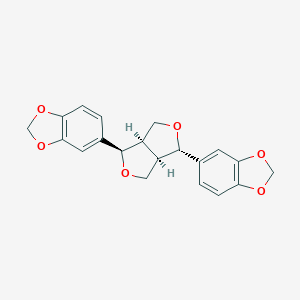

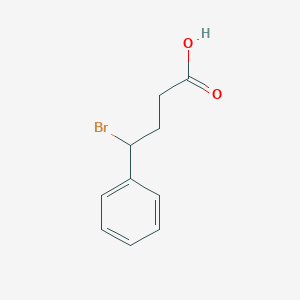

P-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is a chemical compound with the molecular formula C16H16ClNO2 . It has a molecular weight of 289.75 g/mol.

Synthesis Analysis

Benzamides, such as p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

P-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide has a density of 1.241g/cm3 and a boiling point of 516.3ºC at 760mmHg . The melting point is not specified .Aplicaciones Científicas De Investigación

Application: Anticancer Activity

Summary

Researchers have explored the potential anticancer activity of this compound. It has been tested against various cancer cell lines to assess its cytotoxic effects.

Experimental Procedures

- Synthesis : The compound can be synthesized using appropriate synthetic routes, such as direct condensation of benzoic acids and amines .

- Cytotoxicity Assays : The compound is tested for cytotoxicity using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar methods .

Results

Application: Radical Bromination

Summary

The compound can undergo radical bromination reactions at the benzylic position.

Experimental Procedures

- Free Radical Mechanism : NBS generates succinimidyl radicals (S·), which abstract hydrogen from the benzylic position, leading to bromination .

Results

Application: Green Chemistry

Summary

The compound’s synthesis can be optimized for greener and more sustainable processes.

Experimental Procedures

- Green Catalysts : Researchers use environmentally friendly catalysts (e.g., Lewis acidic ionic liquids immobilized on diatomite earth) for the synthesis .

Results

Safety And Hazards

While specific safety and hazard information for p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is not available, benzamides in general are considered harmful if swallowed and are suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .

Propiedades

IUPAC Name |

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMBCABMTXUHPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940640 |

Source

|

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide | |

CAS RN |

19071-58-0 |

Source

|

| Record name | Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)

![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)

![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)

![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)